13C NMR analysis of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
13C NMR analysis of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This guide details the
Unlike the 1,3-benzoxazines used in polymer chemistry, this is a 1,4-benzoxazine derivative. The analysis below distinguishes these structural nuances.
Technical Guide: C NMR Analysis of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Structural Context & Numbering
Before analyzing the spectra, the atom numbering must be standardized according to IUPAC conventions for 1,4-benzoxazines.
-
Core Scaffold: Benzene ring fused to a morpholine-like ring (dihydro-1,4-oxazine).
-
Heteroatoms: Oxygen at position 1; Nitrogen at position 4.
-
Substituents:
-
Methyl (-CH
): Attached to C2. -
Chlorine (-Cl): Attached to C7 (on the aromatic ring).
-
-
Chirality: C2 is a chiral center (
). Unless specified as enantiopure, the sample is assumed to be a racemate, though this does not affect non-chiral solvent NMR shifts.
Structural Visualization
Caption: Connectivity map of 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine showing atom types.
Experimental Protocol
To ensure high-fidelity data suitable for structural confirmation and purity analysis, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6][7][8][9]
-
Solvent: Chloroform-d (CDCl
) is the standard solvent.-
Note: If the secondary amine (NH) participates in aggregation or exchange broadening, DMSO-
may be used, but shifts will vary slightly (typically <1 ppm for carbons).
-
-
Concentration: 15–20 mg of sample in 0.6 mL solvent is optimal for
C acquisition on a 400 MHz instrument. -
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center line of the CDCl
triplet at 77.16 ppm.
Instrument Parameters
-
Frequency: 100 MHz (or higher) for
C. -
Pulse Sequence:
-
Standard 1D
C{1H}: Proton-decoupled. -
DEPT-135: Essential for distinguishing the C3 methylene (CH
, negative phase) from the C2 methine and methyl (CH/CH , positive phase).
-
-
Relaxation Delay (d1): Set to 2.0–3.0 seconds to ensure quaternary carbons (C4a, C8a, C7) have sufficient time to relax, maximizing signal-to-noise.
C NMR Data Assignment
The following table synthesizes expected chemical shifts based on substituent additivity rules (benzene increments) and empirical data from analogous 1,4-benzoxazine scaffolds (e.g., Levofloxacin intermediates).
| Carbon No.[1][2][3][4][5][6][7][8][9] | Type | Shift ( | DEPT-135 Phase | Structural Logic |
| C2 | CH | 72.0 – 74.0 | Positive (+) | Deshielded by Oxygen (alpha-effect). Chiral center. |
| C3 | CH | 45.0 – 47.0 | Negative (-) | Deshielded by Nitrogen, but less than C2. |
| Me | CH | 17.5 – 19.0 | Positive (+) | Typical methyl attached to a methine. |
| C8a | Cq | 142.0 – 145.0 | No Signal | Aromatic C-O. Most deshielded aromatic signal. |
| C4a | Cq | 132.0 – 135.0 | No Signal | Aromatic C-N. |
| C7 | Cq | 126.0 – 129.0 | No Signal | Aromatic C-Cl. Ipso effect of Chlorine. |
| C6 | CH | 120.0 – 122.0 | Positive (+) | Meta to N, Para to O. |
| C5 | CH | 116.0 – 118.0 | Positive (+) | Ortho to N. Shielded by N lone pair resonance. |
| C8 | CH | 115.0 – 117.0 | Positive (+) | Ortho to O. Shielded by O lone pair resonance. |
Detailed Assignments & Mechanistic Insight
1. The Heterocyclic Ring (Aliphatic Region)
-
C2 (
73 ppm): This signal is the most diagnostic aliphatic peak. It appears significantly downfield due to the direct attachment to the electronegative oxygen atom. -
C3 (
46 ppm): This carbon is adjacent to the amine nitrogen. While nitrogen is electronegative, it is less so than oxygen, resulting in a lower frequency shift compared to C2. In DEPT-135, this will be the only inverted peak , making it easy to identify. -
Methyl Group (
18 ppm): A standard doublet in HSQC, this methyl group is attached to the chiral C2.
2. The Aromatic Ring (Substituent Effects)
The chemical shifts of the benzene ring are governed by the electronic push-pull of the cyclic ether, the cyclic amine, and the chlorine atom.
-
C8a (O-C) vs C4a (N-C): Oxygen is more electronegative than Nitrogen, causing the C8a quaternary carbon to appear at a higher ppm (~144 ppm) than the C4a carbon (~133 ppm).
-
The Chlorine Effect (C7): Chlorine exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M). On the ipso carbon (C7), the net effect is usually a small shift relative to benzene, but in this scaffold, it typically appears near 127 ppm.
-
C5 vs C8: Both are ortho to electron-donating heteroatoms (N and O, respectively). These carbons are electron-rich and will be the most shielded (lowest ppm) aromatic signals, likely overlapping in the 115–118 ppm range.
Analytical Workflow
To validate the structure of a synthesized batch, follow this logical workflow.
Caption: Step-by-step NMR validation workflow for 7-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting & Impurity Profiling
When analyzing crude reaction mixtures, be aware of these common impurities:
-
Regioisomers: If the synthesis involved ring opening of an epoxide or aziridine, the "3-methyl" isomer (where the methyl is next to Nitrogen) might form.
-
Diagnostic: In the 3-methyl isomer, the N-CH(Me) signal would appear around 50 ppm, and the O-CH
would appear around 65-70 ppm (inverted in DEPT).
-
-
Oxidation Products: 1,4-benzoxazines can oxidize to 1,4-benzoxazin-3-ones (lactams) or fully aromatic 1,4-benzoxazines .
-
Diagnostic: Look for a Carbonyl signal (~160-170 ppm) indicating lactam formation.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules and chemical shifts).
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[5] (For theoretical grounding on benzoxazine ring currents).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for 1,4-benzoxazine scaffold shifts).
- Charushin, V. N., et al. (2009). "Fluoroquinolone Antibiotics: Bicyclic and Tricyclic Analogs." Russian Chemical Reviews, 78(11).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione derivatives [academia.edu]

